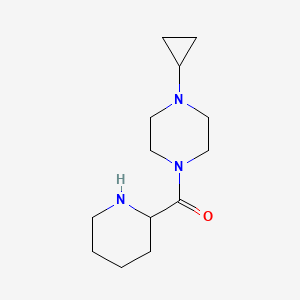

1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine

Overview

Description

“1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine” is a reagent used in the synthesis of Esaprazole analogs showing σ1 binding and neuroprotective properties in vitro . It has a molecular formula of C13H23N3O .

Synthesis Analysis

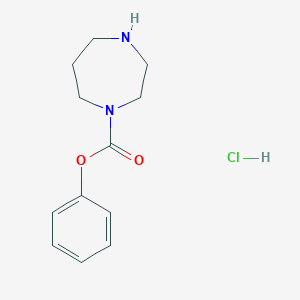

The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine” is characterized by a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The synthesized oxadiazolopiperazine derivatives showed protein kinase inhibition activity .Scientific Research Applications

1. Application in Organic Solar Cells

- Summary of the Application : The compound has been used in the synthesis of a thermally stable fluorophore, 7,7-bis (1-cyclopropylcarbonyl piperazino)-8,8-dicyanoquinodimethane (BCCPDQ), which has applications in organic solar cells .

- Methods of Application : The BCCPDQ fluorophore was synthesized in a one-step process using 1-(cyclopropylcarbonyl)piperazine . The resulting BCCPDQ displays enhanced fluorescence in its solid state compared to in solution .

- Results or Outcomes : BCCPDQ exhibits organic flexible solar cell device capability, noted for the first time among TCNQ derivatives . The heterostructure device embedded with TiO2 nanoparticles tested for various photovoltaic parameters displays excellent stability, with an efficiency of around 2.26% .

2. Anticancer Applications

- Summary of the Application : Piperazine is a common heterocyclic compound that forms the core structure of many important natural and synthetic anticancer compounds . The introduction of bioactive groups into piperazine has profound potential application in medicinal chemistry .

- Methods of Application : The specific methods of application or experimental procedures for “1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine” in anticancer applications are not detailed in the source .

- Results or Outcomes : The piperazine moiety demonstrates its achievement in numerous compounds as the fundamental focus for many anticancer agents . This success is supported by the approval of several piperazine derivatives by the FDA as targeted therapy for treating cancer .

Safety And Hazards

properties

IUPAC Name |

(4-cyclopropylpiperazin-1-yl)-piperidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c17-13(12-3-1-2-6-14-12)16-9-7-15(8-10-16)11-4-5-11/h11-12,14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPPFZFJHGTMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCN(CC2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

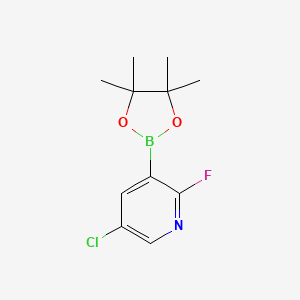

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)